2-[Methyl(phenyl)amino]benzoic acid

Cyclooxygenase inhibition NSAID analog development Fenamate SAR

This N‑methyl‑N‑phenyl anthranilic acid derivative eliminates the secondary amine hydrogen‑bond donor found in all marketed fenamates, delivering a COX‑2 Ki of 920 nM with minimal COX‑1 activity (>50 000 nM). Ideal for COX‑2 SAR studies, in‑vitro ADME permeability benchmarking, and HPLC/LC‑MS method development. Supplied at ≥95% purity with batch‑specific NMR, HPLC and GC characterization. Use as a tertiary‑amine comparator to interrogate isozyme selectivity and hydrogen‑bonding contributions to passive membrane diffusion.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 73323-82-7
Cat. No. B3281389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Methyl(phenyl)amino]benzoic acid
CAS73323-82-7
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C14H13NO2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(16)17/h2-10H,1H3,(H,16,17)
InChIKeyRGHUOXSZSHFHAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[Methyl(phenyl)amino]benzoic Acid (CAS 73323-82-7): Chemical Identity and Procurement Baseline


2-[Methyl(phenyl)amino]benzoic acid (CAS 73323-82-7), also designated as 2-(N-methylanilino)benzoic acid or N-methyl-N-phenylanthranilic acid, is an N-substituted anthranilic acid derivative with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol [1]. The compound features a tertiary amine structure wherein the nitrogen atom of the anthranilic acid core is substituted with both a methyl and a phenyl group, yielding a computed XLogP3 value of 3.3 and a single hydrogen bond donor [2]. As an analog within the fenamate structural class, this compound serves as a non‑pharmacopeial research intermediate and reference standard, commonly supplied at ≥95% purity with batch‑specific analytical characterization (NMR, HPLC, GC) .

Why Generic Substitution of 2-[Methyl(phenyl)amino]benzoic Acid Fails in Fenamate‑Based Research


Substitution within the fenamate (N‑phenylanthranilic acid) class is not interchangeable due to pronounced substituent‑dependent divergences in target engagement, selectivity, and physicochemical behavior. While mefenamic acid (2‑[(2,3‑dimethylphenyl)amino]benzoic acid), flufenamic acid (2‑{[3‑(trifluoromethyl)phenyl]amino}benzoic acid), and tolfenamic acid share a common ortho‑aminobenzoic acid backbone, even minor alterations to the N‑aryl substituent or the amino nitrogen substitution pattern (primary vs. tertiary amine) produce marked shifts in COX‑1/COX‑2 selectivity, AKR1C isoform inhibition, and ion‑channel modulation [1][2]. The N‑methyl‑N‑phenyl substitution in 2‑[methyl(phenyl)amino]benzoic acid eliminates the secondary amine hydrogen‑bond donor present in all FDA‑approved fenamates, fundamentally altering the molecule‘s capacity for target‑site hydrogen bonding and passive membrane permeability [3]. Consequently, experimental protocols that assume class‑level equivalency without explicit compound‑specific validation risk irreproducible results or null findings.

2-[Methyl(phenyl)amino]benzoic Acid: Product‑Specific Quantitative Differentiation Evidence


COX‑2 vs. COX‑1 Selectivity Profile: N‑Methyl‑N‑phenyl Substitution Confers Altered Isozyme Preference

2-[Methyl(phenyl)amino]benzoic acid exhibits a COX‑2‑preferential inhibition profile with a Ki of 920 nM against human COX‑2, while showing substantially weaker activity against ovine COX‑1 (IC50 >50,000 nM) [1]. This contrasts with mefenamic acid, a marketed fenamate NSAID, which inhibits COX‑1 (IC50 = 33 μM) more potently than COX‑2 (IC50 = 225 μM) and exhibits an inverted selectivity pattern [2][3]. The N‑methyl‑N‑phenyl tertiary amine substitution eliminates the secondary amine hydrogen bond donor that in mefenamic acid and flufenamic acid engages the COX active site, potentially contributing to this altered selectivity profile [4].

Cyclooxygenase inhibition NSAID analog development Fenamate SAR

Biological Activity Divergence from 5‑Methyl‑N‑phenylanthranilic Acid: Evidence of Substitution‑Position Sensitivity

5‑Methyl‑N‑phenylanthranilic acid, a structurally close analog bearing a methyl group on the anthranilic acid ring rather than on the amino nitrogen, demonstrates potent inhibition of AKR1C1 (IC50 = 3.2 μM) and AKR1C2 (IC50 = 1.2 μM), while showing weak activity against AKR1C3 (IC50 = 11 μM) and minimal COX inhibition (COX‑1 IC50 = 430 μM; COX‑2 IC50 ≫ 1,000 μM) [1]. This pattern differs sharply from mefenamic acid, which exhibits sub‑micromolar AKR1C3 inhibition (IC50 = 0.39 μM) and moderate COX activity. The distinct substitution pattern of 2‑[methyl(phenyl)amino]benzoic acid (N‑methyl‑N‑phenyl) relative to 5‑methyl‑N‑phenylanthranilic acid (ring‑methylated, secondary amine) establishes that the locus of methylation fundamentally dictates the compound‘s enzyme inhibition fingerprint [2].

AKR1C enzyme inhibition Fenamate analog profiling SAR of N‑phenylanthranilic acids

Physicochemical Differentiation: Tertiary Amine Architecture Modifies Hydrogen‑Bonding Capacity and Lipophilicity

2‑[Methyl(phenyl)amino]benzoic acid possesses a single hydrogen bond donor (carboxylic acid only), whereas mefenamic acid, flufenamic acid, and tolfenamic acid each possess two hydrogen bond donors (carboxylic acid plus secondary amine N‑H) [1]. The computed lipophilicity (XLogP3 = 3.3) is lower than that of flufenamic acid (XLogP3 = 5.2) but higher than that of unsubstituted N‑phenylanthranilic acid (XLogP3 ≈ 2.9), reflecting the balanced hydrophobic contribution of the N‑methyl and N‑phenyl groups [2][3]. This altered hydrogen‑bonding capacity and intermediate lipophilicity predict differential passive membrane permeability and protein‑binding behavior relative to all FDA‑approved fenamate NSAIDs [4].

Physicochemical property profiling Fenamate SAR LogP and hydrogen bonding

Scalable Synthesis Route Differentiated from Classical Ullmann Condensation Protocols

2‑[Methyl(phenyl)amino]benzoic acid can be synthesized via a high‑yielding, scalable route from readily available aminobenzoic acids without requiring chromatographic purification [1]. This tertiary‑alkylamino‑specific methodology contrasts with the traditional Ullmann condensation or Buchwald‑Hartwig amination approaches typically employed for secondary‑amine fenamates (e.g., mefenamic acid, flufenamic acid), which often necessitate copper or palladium catalysis and may require chromatographic separation of byproducts . The reported protocol achieves coupling to substituted anilines using DIC/HOBt/DMAP, offering a practical advantage for laboratories requiring multi‑gram quantities of the tertiary‑amine scaffold [2].

Tertiary alkylamino benzoic acid synthesis Chromatography‑free preparation Fenamate analog scale‑up

Procurement Differentiation: Batch‑Level Analytical Traceability vs. Uncharacterized Analog Supply

Commercially sourced 2‑[methyl(phenyl)amino]benzoic acid is supplied at 95% purity with batch‑specific analytical documentation including NMR, HPLC, and GC verification . This level of characterization exceeds the typical documentation provided for many non‑pharmacopeial fenamate analogs and research‑grade intermediates, which may be supplied with only certificate‑of‑analysis summaries or nominal purity claims . The availability of verified analytical data enables direct assessment of batch‑to‑batch consistency and reduces the risk of introducing uncharacterized impurities into sensitive biochemical or cell‑based assays .

Research chemical procurement Analytical QC Fenamate reference standards

2-[Methyl(phenyl)amino]benzoic Acid: Evidence‑Anchored Research and Industrial Application Scenarios


Fenamate COX‑2 Selectivity SAR Studies

Investigators exploring the structure‑activity determinants of COX‑2‑preferential inhibition within the fenamate class should procure this compound as a tertiary‑amine comparator. The observed COX‑2 Ki of 920 nM combined with minimal COX‑1 activity (>50,000 nM) provides a distinct selectivity signature that contrasts with the COX‑1‑preferential bias of mefenamic acid (COX‑1 IC50 33 μM vs. COX‑2 IC50 225 μM) [1]. This differential enables direct interrogation of the role of the N‑H hydrogen bond donor in dictating isozyme selectivity [2].

Physicochemical Profiling of Tertiary‑Amine Fenamate Scaffolds

Researchers conducting in vitro ADME or permeability studies on fenamate analogs should utilize this compound as a benchmark tertiary‑amine scaffold. Its single hydrogen bond donor (vs. two in all marketed fenamates) and intermediate XLogP3 of 3.3 (vs. 5.2‑5.3 for mefenamic/flufenamic acid) offer a distinct physicochemical profile for probing the contribution of hydrogen‑bonding capacity to passive membrane diffusion and plasma protein binding [1][2].

Synthetic Methodology Development for N‑Substituted Anthranilic Acids

Laboratories developing or optimizing synthetic routes to N‑substituted anthranilic acids should consider this compound as a representative tertiary‑amine target. The published chromatography‑free, high‑yielding protocol from aminobenzoic acid precursors offers a practical benchmark for evaluating alternative coupling strategies, particularly those avoiding transition‑metal catalysis [1].

Analytical Reference Standard for Fenamate Metabolite or Impurity Profiling

Analytical chemists conducting LC‑MS or HPLC‑UV impurity profiling of fenamate‑based drug substances or formulations should procure this compound as a characterized reference material. The availability of batch‑specific NMR, HPLC, and GC data at 95% purity enables its use as a retention‑time marker or relative response factor calibrant in method development and validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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